molecular formula C12H15ClFNO B2680065 N-(1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-YL)acetamide CAS No. 1542259-91-5

N-(1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-YL)acetamide

Cat. No.: B2680065
CAS No.: 1542259-91-5
M. Wt: 243.71
InChI Key: LTTFZSPFRXTAQL-UHFFFAOYSA-N
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Description

N-(1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-YL)acetamide is a synthetic organic compound characterized by the presence of a chloro and fluoro-substituted phenyl ring attached to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-YL)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-fluoroaniline and 2-methylpropan-2-ol.

    Formation of Intermediate: The aniline derivative undergoes a Friedel-Crafts alkylation with 2-methylpropan-2-ol in the presence of a Lewis acid catalyst such as aluminum chloride to form the intermediate 1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-ol.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis with optimizations for yield and purity. This might include continuous flow reactors for the alkylation step and automated systems for the acetylation process to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-YL)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to known bioactive compounds.

    Biological Studies: Used as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which N-(1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-YL)acetamide exerts its effects depends on its application:

    Pharmacological Action: It may interact with specific receptors or enzymes, altering their activity. The chloro and fluoro groups can enhance binding affinity and selectivity.

    Biochemical Pathways: It can modulate pathways involving neurotransmitters or other signaling molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chloro-3-fluorophenyl)acetamide: Lacks the 2-methylpropan-2-yl group, which may affect its pharmacokinetic properties.

    N-(4-Chloro-3-fluorophenyl)-2-methylpropanamide: Similar structure but different functional groups, leading to varied reactivity and applications.

Uniqueness

N-(1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-YL)acetamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chloro and fluoro groups enhances its stability and reactivity, making it a valuable compound for diverse applications.

Properties

IUPAC Name

N-[1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO/c1-8(16)15-12(2,3)7-9-4-5-10(13)11(14)6-9/h4-6H,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTFZSPFRXTAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C)CC1=CC(=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-ol (8.61 g, 42.50 mmol), acetonitrile (13 mL, 255.0 mmol) and acetic acid (80 mL) was added sulfuric acid (13 mL) dropwise and the mixture was heated at 65° C. for 5 h. The mixture was cooled to rt and poured into ice water (400 mL) and the resulting mixture was adjusted to pH>11 with NaOH, and extracted with EtOAc (150 mL×3). The combined organic phases were washed with brine (150 mL×2), dried over anhydrous Na2SO4 (40 g) and filtered. The filtrate was concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=2:1) to give the title compound as a yellow solid (4.38 g, 42.1%). The compound was characterized by the following spectroscopic data:
Quantity
8.61 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
42.1%

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